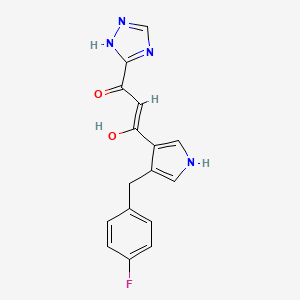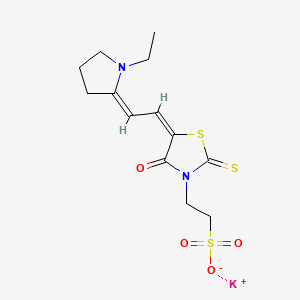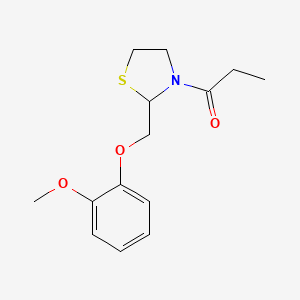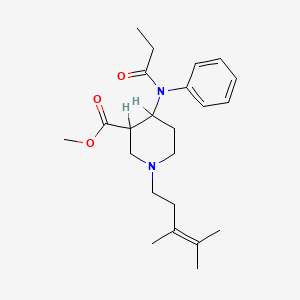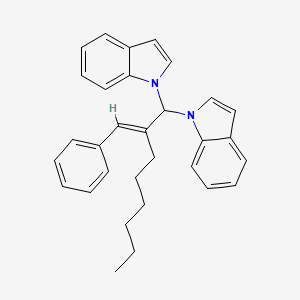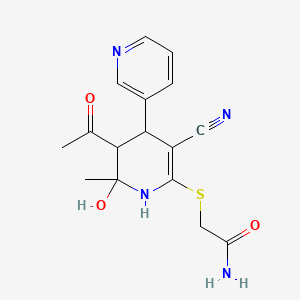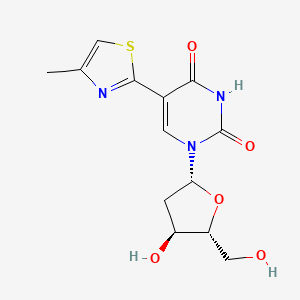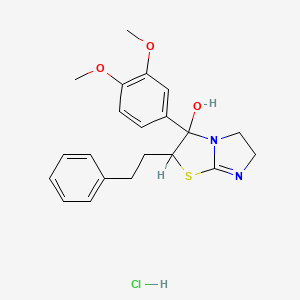
Imidazo(2,1-b)thiazol-3-ol, 3-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazol-3-ol, 3-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the 3,4-dimethoxyphenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazo-thiazole oxides, while reduction could produce reduced derivatives with altered functional groups.
Scientific Research Applications
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Biological Studies: Investigation of their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Research: Use as building blocks for the synthesis of more complex molecules and as probes for studying biochemical pathways.
Industrial Applications: Potential use in the development of new materials, catalysts, and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives would depend on their specific biological targets and pathways. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo(1,2-a)pyridine Derivatives: Known for their biological activities and medicinal applications.
Thiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: Used in various therapeutic applications, including antiparasitic and anticancer treatments.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
86346-89-6 |
|---|---|
Molecular Formula |
C21H25ClN2O3S |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C21H24N2O3S.ClH/c1-25-17-10-9-16(14-18(17)26-2)21(24)19(27-20-22-12-13-23(20)21)11-8-15-6-4-3-5-7-15;/h3-7,9-10,14,19,24H,8,11-13H2,1-2H3;1H |
InChI Key |
QZJKWLJYARRQPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(C(SC3=NCCN32)CCC4=CC=CC=C4)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




